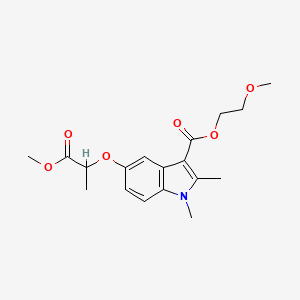

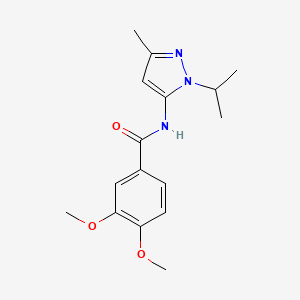

Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole unit is a five-membered heterocyclic compound with three heteroatoms and is a structural subunit in a number of bioactive compounds . It has been found in various derivatives that exhibit a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties .

Synthesis Analysis

The synthesis of this compound involves a two-step protocol. The initial step involves the synthesis of the reagent 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole . The product’s structure is assigned by 1D and 2D NMR experiments and is confirmed by single-crystal XRD .Molecular Structure Analysis

The molecular structure of the compound is determined by the presence of the =N-C-S- moiety and strong aromaticity of the ring, which are requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have the capability to produce mesoionic salts, and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .Applications De Recherche Scientifique

Anticancer Agents

Thiadiazole derivatives, such as the one in your query, have been studied extensively for their potential as anticancer agents . The thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets, exerting a broad spectrum of biological activities . Several thiadiazole-containing compounds have shown efficacy in vitro and/or in vivo across various cancer models .

Antimicrobial Activity

Compounds bearing the thiadiazole moiety have demonstrated a wide range of pharmacological properties, including antimicrobial activity . Their ability to cross cellular membranes due to their mesoionic nature makes them effective against a variety of microbial strains .

Antifungal Agents

Thiadiazole derivatives have also been found to exhibit antifungal properties . This is likely due to their ability to interact with biological targets within fungal cells .

Anti-inflammatory Drugs

Thiadiazole derivatives have shown potential as anti-inflammatory drugs . Their ability to cross cellular membranes and interact with biological targets makes them effective in reducing inflammation .

Antiviral Agents

Compounds bearing the thiadiazole moiety have demonstrated antiviral properties . Their ability to cross cellular membranes allows them to interact with viral particles and inhibit their replication .

Antiparasitic Activity

Thiadiazole derivatives have shown potential as antiparasitic agents . Their ability to cross cellular membranes and interact with biological targets makes them effective against a variety of parasites .

Fluorescent Probes

Coumarin derivatives, such as the one in your query, have found broad applications as fluorescent probes . Their unique chemical structure allows them to emit fluorescence when excited, making them useful in a variety of research applications .

Food Additives

Coumarin derivatives have also been used as food additives . Their unique flavor and aroma profiles make them valuable additions to a variety of food products .

Orientations Futures

The future directions for this compound could involve further exploration of its biological activities. Some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents . Additionally, some derivatives of 1,3,4-thiadiazole scaffold have shown good potency as anticonvulsant agents .

Mécanisme D'action

Target of Action

Compounds with a 1,3,4-thiadiazole ring structure, such as the 5-methyl-1,3,4-thiadiazol-2-yl group in this compound, have been associated with various bioactivities, including anticancer , antimicrobial , and antiviral properties .

Mode of Action

It’s known that the 1,3,4-thiadiazole ring structure can interact with biological targets through various mechanisms, potentially leading to the observed bioactivities .

Biochemical Pathways

Compounds with a 1,3,4-thiadiazole ring structure have been found to interact with various biochemical pathways, potentially leading to their observed bioactivities .

Result of Action

Compounds with a 1,3,4-thiadiazole ring structure have been associated with various bioactivities, potentially indicating a range of possible molecular and cellular effects .

Propriétés

IUPAC Name |

methyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S2/c1-6-11-12-9(17-6)10-7(13)5-16-4-3-8(14)15-2/h3-5H2,1-2H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVSGYBOYDCYQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethyl-3,4,9-trimethyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2843216.png)

![2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2843223.png)

![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2843224.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methoxybenzoate](/img/structure/B2843225.png)

![[1H-indol-3-yl(phenyl)methyl]methylamine](/img/structure/B2843226.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2843229.png)

![N-(4-ethoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2843233.png)